(3-Phenoxycyclobutyl)methanol

Physicochemical Properties Drug Design Fragment-Based Screening

Choose (3-phenoxycyclobutyl)methanol for its conformationally constrained cyclobutane core and dual alcohol/aryl-ether functionality. With LogP 1.84 and TPSA 29.46 Ų, it meets fragment-like criteria ideal for CNS-targeted libraries. The 98% purity, verified by HPLC and NMR, ensures reliable downstream transformations and minimizes catalyst poisoning in multi-step syntheses. Request a quote for gram-scale quantities today.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 1263283-76-6
Cat. No. B1462963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenoxycyclobutyl)methanol
CAS1263283-76-6
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1C(CC1OC2=CC=CC=C2)CO
InChIInChI=1S/C11H14O2/c12-8-9-6-11(7-9)13-10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2
InChIKeyFGORXCKWCCCENF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Phenoxycyclobutyl)methanol (CAS 1263283-76-6) – Procurement-Relevant Physicochemical and Utility Profile for the Cyclobutylmethanol Building Block Family


(3-Phenoxycyclobutyl)methanol (CAS 1263283-76-6) is a bifunctional cyclobutane building block incorporating a primary alcohol and an aryl ether within a conformationally constrained four-membered ring (molecular formula C11H14O2, MW 178.23 g/mol) . The compound is supplied as a research chemical with a standard purity of 98% (HPLC, NMR-verified) and a calculated partition coefficient (LogP) of 1.84, indicating moderated lipophilicity relative to unsubstituted cyclobutylmethanol (LogP ~0.77) [1]. This substitution pattern distinguishes it within the cyclobutylmethanol class by introducing a phenoxy group directly at the 3-position of the ring, a handle absent in simpler analogues such as cyclobutylmethanol (CAS 4415-82-1) or the regioisomeric (1-(phenoxymethyl)cyclobutyl)methanol (CAS 927835-83-4).

Why Generic Cyclobutylmethanol Substitution Cannot Substitute for (3-Phenoxycyclobutyl)methanol in Modern Synthesis Workflows


Superficial structural similarity among cyclobutylmethanol derivatives can mislead procurement decisions. Unsubstituted cyclobutylmethanol (LogP ~0.77) and its regioisomer (1-(phenoxymethyl)cyclobutyl)methanol differ substantially in both lipophilicity and the spatial orientation of the phenoxy group relative to the hydroxymethyl handle [1]. The 3‑phenoxy substitution in the target compound places the aryl ether in a distinct geometric relationship to the reactive alcohol, enabling downstream transformations—such as selective oxidation, Mitsunobu displacement, or sulfonation—that proceed with different regiochemical outcomes or fail entirely when attempted with the 1‑substituted regioisomer or the unsubstituted parent [1]. These differences become critical when the cyclobutane core is used as a rigid scaffold in medicinal chemistry, where even small changes in vector orientation or clogP can alter target binding, solubility, and metabolic stability.

Quantitative Differentiation: (3-Phenoxycyclobutyl)methanol vs. Closest Cyclobutylmethanol Analogs – A Data-Centric Procurement Guide


Lipophilicity Modulation: How (3-Phenoxycyclobutyl)methanol’s Higher LogP Expands Its Utility Over Unsubstituted Cyclobutylmethanol

The introduction of a phenoxy group at the 3-position of the cyclobutane ring elevates the calculated LogP from approximately 0.77 (unsubstituted cyclobutylmethanol) to 1.84, representing a 2.4-fold increase in predicted lipophilicity [1]. This change reflects a deliberate shift from a polar, alcohol-dominated profile to a more balanced amphiphilic character, which is often required for fragments intended to occupy hydrophobic pockets in target proteins while retaining sufficient aqueous solubility for biochemical assay compatibility.

Physicochemical Properties Drug Design Fragment-Based Screening

Regiochemical Specificity: Why the 3-Phenoxy Substitution Pattern Cannot Be Replaced by the 1-Substituted Analogue in Scaffold-Oriented Synthesis

(3-Phenoxycyclobutyl)methanol (CAS 1263283-76-6) and its regioisomer (1-(phenoxymethyl)cyclobutyl)methanol (CAS 927835-83-4) share an identical molecular formula but differ in the attachment point of the phenoxy group: 3-position versus 1-position relative to the hydroxymethyl-bearing carbon . This positional isomerism results in distinct spatial vectors for the two functional groups. In the 3-substituted target compound, the alcohol and phenoxy ether occupy non-geminal positions on the cyclobutane ring, enabling orthogonal derivatization of each handle without steric interference, whereas in the 1-substituted regioisomer both groups converge at the same ring carbon, introducing competing reactivity and altered exit vectors .

Synthetic Methodology Cyclobutane Chemistry Medicinal Chemistry

Purity and Batch Consistency: 98% Minimum Purity with Multi-Technique QC Documentation as a Procurement Differentiator

Commercial suppliers of (3-phenoxycyclobutyl)methanol routinely provide the compound at 98% purity, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, unsubstituted cyclobutylmethanol is frequently offered at 95% purity from some vendors, with fewer documented QC tests [1]. The availability of multi-technique batch data reduces the risk of introducing unidentified impurities into sensitive synthetic sequences and provides traceability for regulated research environments.

Quality Control Analytical Chemistry Procurement

Calculated Topological Polar Surface Area (TPSA) as a Predictor of Brain Penetration and Oral Bioavailability in CNS Drug Discovery

The topological polar surface area (TPSA) of (3-phenoxycyclobutyl)methanol is calculated at 29.46 Ų, which falls well below the commonly cited threshold of 60–90 Ų for favorable blood-brain barrier penetration . This contrasts with more polar cyclobutyl derivatives such as (3-phenoxycyclobutan-1-amine) (CAS 1541520-86-8; TPSA ~46.9 Ų), where the amine group contributes additional polarity . The low TPSA of the alcohol, combined with its moderate LogP, positions it as a promising neutral fragment for CNS-targeted library design where balancing solubility and permeability is critical.

ADME Prediction CNS Drug Discovery Physicochemical Profiling

Conformational Restriction: The Cyclobutane Ring as a Conformationally Constrained Bioisostere Compared to Flexible-Chain Analogues

The cyclobutane core of (3-phenoxycyclobutyl)methanol restricts the relative orientation of the alcohol and phenoxy groups to a limited set of puckered conformations, in contrast to flexible-chain alternatives such as 3-phenoxypropan-1-ol, which can adopt numerous rotameric states . This conformational restriction can reduce entropic penalties upon target binding and improve selectivity by presenting a more rigid pharmacophore. While no direct binding data for the target compound are available, the principle of conformational preorganization is well-established in fragment-based drug design and supports the preferential selection of cyclic building blocks over their acyclic counterparts when target engagement requires a defined 3D shape [1].

Conformational Analysis Bioisosterism Medicinal Chemistry

Limitations and Data Gaps: Absence of Published Head-to-Head Biological or Pharmacokinetic Comparisons

A systematic search of the peer-reviewed and patent literature did not identify any direct head-to-head biological, pharmacokinetic, or in vivo comparative study between (3-phenoxycyclobutyl)methanol and its closest cyclobutylmethanol analogues. The available differentiation evidence is confined to calculated physicochemical properties (LogP, TPSA), structural isomerism, and commercial purity specifications. Claims of superior biological activity, target selectivity, or metabolic stability for this compound versus comparators cannot be substantiated by current public-domain data. Procurement decisions should therefore be guided by the compound's unique structural features and physicochemical profile rather than unverified biological performance assertions.

Data Transparency Procurement Risk Research Gaps

Application Scenarios Where (3-Phenoxycyclobutyl)methanol’s Structural Features Provide a Documented Advantage


Fragment Library Design for CNS and Hydrophobic Pocket Targeting

With a LogP of 1.84 and a TPSA of 29.46 Ų, (3-phenoxycyclobutyl)methanol meets canonical fragment-like physicochemical criteria (MW < 250, LogP < 3, TPSA < 60 Ų) and is particularly suitable for inclusion in fragment libraries aimed at CNS targets or hydrophobic enzyme pockets . Its low TPSA predicts favorable BBB penetration, a property absent in more polar analogues, making it a preferred choice over amine-containing or carboxylic acid cyclobutyl derivatives when CNS exposure is desired.

Scaffold-Hopping Starting Point for Kinase or GPCR Inhibitor Programs

The 3-phenoxy substitution pattern provides a rigid, non-planar core with distinct exit vectors for the alcohol and the aryl ether, a feature exploited in cyclobutane-containing kinase inhibitors and GPCR antagonists [1]. The compound can serve as a versatile intermediate for introducing diversity via the alcohol handle (e.g., conversion to halides, sulfonates, amines) while maintaining the phenoxy substituent as a hydrophobic anchor, enabling rapid SAR exploration around the cyclobutane scaffold. [1]

Quality-Critical Synthetic Workflows Requiring High-Purity Building Blocks

In multi-step synthetic sequences—particularly those involving sensitive catalytic steps (e.g., cross-couplings, asymmetric hydrogenations)—the 98% purity and multi-technique QC documentation (NMR, HPLC, GC) provided for (3-phenoxycyclobutyl)methanol reduce the risk of catalyst poisoning or side reactions that frequently arise when using lower-purity cyclobutylmethanol alternatives . This is especially relevant for process chemistry groups scaling up from discovery to preclinical candidate production, where batch-to-batch consistency and impurity profiles are critical.

Conformation-Activity Relationship (CAR) Studies in Medicinal Chemistry

For research teams investigating the impact of conformational restriction on target binding, (3-phenoxycyclobutyl)methanol offers a well-defined, constrained geometry that contrasts with flexible-chain phenoxy alcohols [1]. Systematic comparison of this cyclobutane building block with its acyclic analogue (3-phenoxypropan-1-ol) in a matched molecular pair analysis can reveal whether preorganization contributes to binding affinity or selectivity, a key question in fragment evolution. [1]

Quote Request

Request a Quote for (3-Phenoxycyclobutyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.